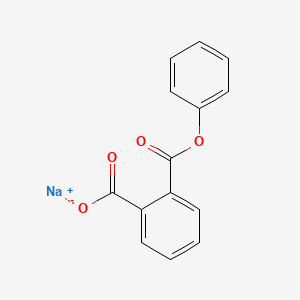

Sodium phenyl phthalate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

72175-37-2 |

|---|---|

Molecular Formula |

C14H9NaO4 |

Molecular Weight |

264.21 g/mol |

IUPAC Name |

sodium;2-phenoxycarbonylbenzoate |

InChI |

InChI=1S/C14H10O4.Na/c15-13(16)11-8-4-5-9-12(11)14(17)18-10-6-2-1-3-7-10;/h1-9H,(H,15,16);/q;+1/p-1 |

InChI Key |

VOJJDXGDXBDDTP-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Phthalate Compounds

Liquid Phase Synthesis Approaches

Liquid phase synthesis is the most conventional method for producing phthalate (B1215562) esters. This approach involves reacting phthalic anhydride (B1165640) with an alcohol in the liquid state, often at elevated temperatures to drive the reaction forward and remove the water byproduct. wikipedia.orgaip.org

The synthesis of the precursor to sodium phenyl phthalate, phenyl hydrogen phthalate, would follow this general principle, reacting phthalic anhydride with phenol (B47542). The subsequent step involves a neutralization reaction with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, to yield the final this compound salt. This process is analogous to the preparation of sodium acid phthalate, where phthalic acid is reacted with sodium hydroxide. sphinxsai.com

Key Reaction Steps:

Esterification: Phthalic anhydride reacts with phenol to form phenyl hydrogen phthalate.

C₆H₄(CO)₂O + HOC₆H₅ → C₆H₄(CO₂C₆H₅)(CO₂H)

Neutralization: The resulting phenyl hydrogen phthalate is treated with a sodium base to form the salt.

C₆H₄(CO₂C₆H₅)(CO₂H) + NaOH → C₆H₄(CO₂C₆H₅)(CO₂Na) + H₂O

The reaction is typically conducted in a reactor vessel at temperatures ranging from 120°C to 150°C at atmospheric pressure. aip.org The removal of water is crucial to drive the equilibrium towards the product side. wikipedia.org

Crystallization Techniques for Single Crystal Growth

Crystallization is a critical technique for the purification of solid organic compounds and for obtaining high-quality single crystals for analysis. uct.ac.zaesisresearch.org For phthalate salts, slow evaporation solution growth is a well-documented method. sphinxsai.comsphinxsai.com

In the case of this compound, a suitable solvent would be used to dissolve the crude product at an elevated temperature. The solution is then allowed to cool slowly and undisturbed. This gradual reduction in temperature decreases the solubility of the compound, promoting the formation of large, well-defined crystals. uct.ac.za If crystallization does not initiate spontaneously, seeding with a small crystal or scratching the inner surface of the container can be employed to induce nucleation. uct.ac.za

The growth of sodium acid phthalate (NaAP) single crystals provides a direct procedural analogue. NaAP crystals are synthesized by dissolving stoichiometric amounts of sodium hydroxide and phthalic acid in distilled water. sphinxsai.com The solution is stirred to ensure homogeneity, filtered to remove any particulate matter, and then left for slow evaporation at room temperature. High-quality single crystals are typically obtained over a period of several weeks. sphinxsai.com

| Parameter | Technique/Condition | Purpose |

| Method | Slow Evaporation Solution Growth | Allows for the formation of large, high-quality single crystals. |

| Solvent | Distilled Water or appropriate organic solvent | Dissolves the compound to create a saturated or supersaturated solution. |

| Temperature | Room Temperature or controlled cooling | Controls the rate of solvent evaporation and crystal growth. |

| Nucleation | Spontaneous or Induced (seeding/scratching) | Initiates the crystallization process. |

| Duration | Weeks to a month | Ensures slow and orderly crystal lattice formation. |

Catalytic Synthesis Strategies

The esterification of phthalic anhydride is often a slow process that requires a catalyst to achieve reasonable reaction rates and yields. wikipedia.org A variety of catalysts have been developed and are employed in the synthesis of phthalate esters.

For the formation of the phenyl ester precursor, common catalysts include:

Brønsted Acids: Concentrated sulfuric acid is a traditional and effective catalyst, typically used in small percentages. aip.org However, it can lead to by-products and corrosion issues. google.com

Lewis Acids: Metal-based catalysts are widely used. Iron(III) chloride (FeCl₃) has been shown to be effective in a two-step, one-pot synthesis of phthalate monoesters and diesters. researchgate.net Organometallic compounds, such as tin or titanium alkoxides, are also common industrial catalysts. wikipedia.org Dialkyltinoxides have been patented for producing phthalic acid esters with high yields. google.com

Acidic Ionic Liquids: These have emerged as reusable and environmentally friendly catalysts. For example, 1-methyl-3-(3-sulfopropyl)-imidazolium hydrogen sulfate (B86663) has demonstrated high catalytic activity, with conversions of phthalic anhydride reaching 98%. epa.govresearchgate.net A key advantage is their ease of separation from the product mixture and potential for reuse over multiple cycles. epa.gov

| Catalyst Type | Example(s) | Key Findings & Advantages |

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Effective and inexpensive; can achieve high purity (99.5%). aip.org |

| Lewis Acid | Iron(III) Chloride (FeCl₃) | Catalyzes both mono- and di-esterification in a single pot. researchgate.net |

| Organometallic | Dialkyltinoxides, Titanium Alkoxides | High yields (99%); improves physical properties of polymers. wikipedia.orggoogle.com |

| Ionic Liquid | 1-methyl-3-(3-sulfopropyl)-imidazolium hydrogen sulfate | High conversion (98%); reusable for multiple cycles; environmentally friendly. epa.govresearchgate.net |

Sustainable and Green Chemistry Synthesis Pathways

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. envirobites.orgnih.gov These principles are increasingly being applied to the synthesis of phthalates and their alternatives.

Key green strategies applicable to this compound synthesis include:

Use of Greener Catalysts: As mentioned, acidic ionic liquids are a prime example of a green alternative to traditional acid catalysts because they are highly efficient, reusable, and reduce corrosive waste streams. epa.govresearchgate.net

Solvent Reduction: Solid-state synthesis, which involves reacting components by milling or heating in the absence of a solvent, represents a significant green innovation. While primarily demonstrated for compounds like phthalocyanines, this approach drastically reduces the use of hazardous organic solvents. nih.gov

Biodegradable Design: A broader green chemistry approach involves designing molecules that are functional but also biodegradable, breaking down into non-toxic substances in the environment. envirobites.orgacs.org This involves selecting starting materials, such as those derived from renewable resources, that lead to more environmentally benign final products. envirobites.org

Derivatization Strategies for Phthalate Analogues

Derivatization involves modifying the core structure of a molecule to create analogues with different properties. For phthalate compounds, derivatization can be achieved in several ways.

Varying the Ester Group: The most common strategy is to react phthalic anhydride with a wide variety of different alcohols. wikipedia.org This allows for the synthesis of a vast library of phthalate esters with tailored properties (e.g., volatility, plasticizing efficiency) based on the length and branching of the alcohol chain. wikipedia.org

Modification of the Aromatic Ring: The benzene (B151609) ring of the phthalic acid core can also be modified. A patented method describes the preparation of 3-halo-6-alkoxyphthalic acids and their corresponding anhydrides. google.com These modified anhydrides can then be used as starting materials to synthesize a new class of phthalate ester derivatives. This allows for the introduction of different functional groups onto the aromatic backbone, which can significantly alter the chemical and physical properties of the final compound. google.com

| Derivatization Target | Method | Example Reactants | Resulting Analogue Class |

| Carboxylic Acid Group | Esterification | Phthalic Anhydride + Various Alcohols (e.g., Ethanol, Butanol, 2-Ethylhexanol) | Dialkyl or Monoalkyl Phthalates wikipedia.org |

| Aromatic Ring | Halogenation/Alkoxylation | 3-chloro-6-methoxyphthalic anhydride | Substituted Phthalic Acid Derivatives google.com |

Advanced Structural Characterization of this compound

Following a comprehensive search for scientific literature and data, it has been determined that specific experimental data for the advanced structural characterization of this compound is not available in publicly accessible research or databases. The techniques specified—including Fourier Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy, Fluorescence Spectroscopy, Single Crystal X-ray Diffraction (SCXRD), and Powder X-ray Diffraction (PXRD)—require dedicated laboratory analysis of the compound, and the results of such studies have not been published.

While data exists for related compounds such as sodium acid phthalate or other phthalate esters, these molecules are structurally distinct from this compound (the sodium salt of 2-phenoxycarbonylbenzoic acid). Adhering to the principle of scientific accuracy, it is not appropriate to substitute data from different compounds.

Therefore, it is not possible to provide a thorough and informative article with detailed research findings and data tables for the specified analytical techniques for this compound at this time. The generation of such an article would necessitate original research to be conducted on the synthesis and characterization of this specific chemical compound.

Advanced Structural Characterization Techniques

Elemental and Compositional Analysis

The elemental composition of a purified compound is a fundamental characteristic determined to confirm its identity and purity. For sodium phenyl phthalate (B1215562), the theoretical elemental composition can be calculated from its molecular formula, C₁₄H₉NaO₄. This analysis is crucial for verifying the empirical formula of a synthesized compound.

Standard methods for determining elemental composition, such as combustion analysis, would typically be employed to find the experimental weight percentages of carbon and hydrogen. The percentage of sodium could be determined using techniques like atomic absorption spectroscopy or inductively coupled plasma atomic emission spectroscopy (ICP-AES). The oxygen percentage is commonly calculated by difference. However, no specific experimental data from such analyses for sodium phenyl phthalate are available in published literature.

The theoretical elemental composition, based on a molecular weight of 264.20 g/mol , is presented below.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 14 | 168.14 | 63.65% |

| Hydrogen | H | 1.01 | 9 | 9.09 | 3.44% |

| Sodium | Na | 22.99 | 1 | 22.99 | 8.70% |

Note: This table is generated based on theoretical calculations from the molecular formula C₁₄H₉NaO₄ and has not been confirmed by published experimental findings.

Crystallographic Parameter Determination

For a compound like this compound, X-ray diffraction analysis would yield key crystallographic parameters, including the crystal system, space group, and the dimensions of the unit cell (the smallest repeating unit of the crystal lattice). Despite the utility of this technique in structural chemistry, a search of crystallographic databases and scientific literature did not yield any reports on the crystal structure of this compound. Studies on related compounds, such as sodium acid phthalate, have shown they belong to systems like the orthorhombic crystal system, but this information cannot be extrapolated to this compound.

Consequently, crucial data such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), unit cell volume (V), and the number of molecules per unit cell (Z) for this compound remain undetermined.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Not Determined |

| Space Group | Not Determined |

| a (Å) | Not Determined |

| b (Å) | Not Determined |

| c (Å) | Not Determined |

| α (°) | Not Determined |

| β (°) | Not Determined |

| γ (°) | Not Determined |

| Volume (ų) | Not Determined |

Note: The crystallographic parameters for this compound have not been reported in the scientific literature.

Computational Chemistry and Theoretical Modeling

Molecular Dynamics Simulations of Phthalate (B1215562) Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov These simulations can elucidate the mechanisms of interaction between a molecule like sodium phenyl phthalate and its biological or environmental surroundings. While specific MD studies on this compound are not abundant in the public literature, research on closely related phthalate esters provides a framework for understanding its potential interactions.

For instance, MD simulations have been employed to investigate the permeation of various phthalic acid esters (PAEs) through cell membranes. nih.gov These studies reveal how phthalates can spontaneously enter a lipid bilayer, with their orientation and depth of insertion influenced by factors like the length of their side chains. nih.gov Similarly, MD simulations have been used to explore the adsorption of phthalate esters onto environmental surfaces such as smectite clay, revealing that adsorption is driven by a combination of van der Waals forces and favorable entropic contributions. acs.org

In the context of biological interactions, molecular docking, a technique often used in conjunction with MD simulations, has been applied to study the binding of diphenyl phthalate to the estrogen receptor. tandfonline.combohrium.comnih.gov These computational models suggest that diphenyl phthalate can bind to the agonist conformation of the receptor, a finding that correlates with in vitro assays showing estrogenic activity. tandfonline.combohrium.comnih.gov Such studies highlight how computational approaches can predict the potential for endocrine disruption by phthalates. By analogy, MD simulations of this compound could be used to model its interaction with various biological macromolecules, such as receptors and enzymes, to predict binding affinities and potential biological effects. dovepress.com

Table 1: Representative Parameters in Molecular Dynamics Simulations of Phthalate Interactions

| Parameter | Description | Typical Value/Software |

|---|---|---|

| Force Field | A set of empirical energy functions used to calculate the potential energy of a system of atoms or molecules. | CHARMM, AMBER, GROMOS |

| Water Model | A model used to simulate the behavior of water molecules in the system. | TIP3P, SPC/E |

| Simulation Time | The total time duration of the simulation. | Nanoseconds (ns) to microseconds (µs) |

| Temperature | The temperature at which the simulation is run. | Typically physiological temperature (~310 K) |

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the electronic structure of molecules. irjweb.com These calculations can determine properties such as molecular orbital energies, electron density distribution, and dipole moments, which are fundamental to a molecule's reactivity and interactions. dergipark.org.truokerbala.edu.iq

For phthalate esters, DFT calculations have been used to compute molecular parameters like dipole moment, polarizability, proton affinity, and ionization energy. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the energy difference between them (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. irjweb.comyoutube.comyoutube.com A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 2: Representative Calculated Electronic Properties of a Phthalate Ester (Diallyl Phthalate) using DFT

| Property | Calculated Value (DFT/CAM-B3LYP) | Unit |

|---|---|---|

| HOMO Energy | - | eV |

| LUMO Energy | - | eV |

| HOMO-LUMO Gap | 8.326 | eV |

| Dipole Moment | 3.3939 | Debye |

Data is for diallyl phthalate as a representative example. uokerbala.edu.iq

Thermodynamic Property Prediction and Validation

Computational methods can be used to predict the thermodynamic properties of molecules, such as enthalpy of formation, entropy, and Gibbs free energy. mdpi.comnih.gov These properties are crucial for understanding the stability and reactivity of a compound under various conditions. Methods like the G3X model chemistry and DFT have been successfully used to predict the gas-phase enthalpies of formation for various organic molecules. mdpi.comnih.govresearchgate.net

The prediction of thermodynamic properties often involves calculating the molecule's optimized geometry and vibrational frequencies. nist.gov These computational results can then be compared with experimental data for validation, if available. For complex molecules where experimental data is lacking, computational predictions provide essential information. While specific thermodynamic data for this compound from computational studies is not widely published, the established methodologies could be applied to predict its properties. mdpi.com

Table 3: Common Computational Methods for Thermodynamic Property Prediction

| Method | Description | Key Outputs |

|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. | Optimized geometry, vibrational frequencies, electronic energy. |

| G3X Model Chemistry | A composite quantum chemistry method for computing thermochemical data. | Enthalpy of formation, Gibbs free energy. |

Structure-Activity Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. semanticscholar.orgmdpi.comnih.gov QSAR models are widely used in toxicology and drug discovery to predict the activity of new or untested compounds. uninsubria.itresearchgate.net

In the context of phthalates, QSAR models have been developed to screen for endocrine-disrupting potential. semanticscholar.orgresearchgate.net These models use molecular descriptors, which are numerical representations of a molecule's chemical and physical properties, to build a mathematical relationship with a specific biological endpoint, such as binding affinity to a receptor. nih.gov For example, a QSAR model for endocrine disruptors might use descriptors related to hydrophobicity (like logP), molecular size, and the presence of specific functional groups to predict estrogenic activity. nih.gov

Molecular docking studies, which predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex, complement QSAR analyses. nih.gov As previously mentioned, docking studies on diphenyl phthalate have provided insights into its interaction with the estrogen receptor, which is a key aspect of its structure-activity relationship. tandfonline.combohrium.comnih.gov Similar computational modeling approaches could be applied to this compound to predict its potential biological activities and guide toxicological assessments. nih.govmdpi.com

Nonlinear Optical Property Simulations

Computational methods are also employed to predict the nonlinear optical (NLO) properties of materials. These properties are important for applications in optoelectronics and photonics. While experimental studies have investigated the NLO properties of some sodium phthalate derivatives, specific computational simulations on the NLO properties of this compound are not extensively documented in the available literature. Theoretical calculations, often using quantum chemical methods, can be used to compute properties like the first-order hyperpolarizability, which is a measure of a molecule's NLO response.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface of a reaction, researchers can identify transition states and intermediates, and determine the activation energies for different reaction pathways. researchgate.net

While specific studies on the reaction mechanisms of this compound are scarce, computational investigations of related aromatic compounds can provide a model for how such studies would be conducted. For example, DFT has been used to study the oxidation of naphthalene (B1677914) initiated by the hydroxyl radical. researchgate.net Such studies can determine the preferred sites of attack and the subsequent reaction pathways. A similar computational approach could be used to investigate the degradation pathways of this compound in the environment or its metabolism in biological systems.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Diphenyl phthalate |

| Diallyl phthalate |

Analytical Methodologies for Phthalate Detection and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone of phthalate (B1215562) analysis, providing the necessary separation of target analytes from complex sample matrices and from each other. Gas chromatography and liquid chromatography are the most established techniques, while capillary electrophoresis offers an alternative approach.

Gas Chromatography (GC)

Gas chromatography is a highly effective and widely used technique for the analysis of volatile and semi-volatile compounds like phthalate esters. restek.comthermofisher.com In GC, the sample is vaporized and injected into a column, where compounds are separated based on their boiling points and interaction with the stationary phase. The selection of the stationary phase is critical for resolving structurally similar phthalates. restek.com

Commonly used stationary phases for phthalate analysis are non-polar or mid-polar, such as those with a 5% diphenyl / 95% dimethyl polysiloxane composition (e.g., DB-5MS, TG-5MS). thermofisher.comoregonstate.edu These columns provide good resolution for a wide range of phthalates. For more challenging separations, other stationary phases like Rtx-440 and Rxi-XLB have also been shown to provide excellent separation of numerous phthalate esters. restek.com Hydrogen is sometimes used as an alternative carrier gas to helium for GC-MS analysis of phthalates. peakscientific.com Diphenyl phthalate, a compound structurally related to the phenyl ester component of sodium phenyl phthalate, is well-suited for GC analysis. restek.comoregonstate.edu

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) | oregonstate.edumdpi.com |

| Carrier Gas | Helium or Hydrogen | peakscientific.commdpi.com |

| Injector Temperature | 280-320°C | thermofisher.com |

| Oven Temperature Program | Initial temp 60°C, ramped to 295-320°C | mdpi.com |

| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID), Electron Capture Detector (ECD) | restek.comnih.gov |

Liquid Chromatography (LC) including High-Performance Liquid Chromatography (HPLC)

Liquid chromatography, particularly HPLC and Ultra-High-Performance Liquid Chromatography (UHPLC), is a powerful alternative to GC, especially for less volatile or thermally sensitive phthalates. thermofisher.commdpi.com Separation is achieved based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.

Reverse-phase HPLC is the most common mode used for phthalate analysis. nih.govpjoes.com In this setup, a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica (B1680970), is used with a polar mobile phase. nih.govmdpi.com The mobile phase often consists of a mixture of water with an organic modifier like acetonitrile (B52724) or methanol, and the composition can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. mdpi.comnih.gov For the analysis of diphenyl phthalate, a reverse-phase method using a C18 column with a mobile phase of acetonitrile and water has been demonstrated to be effective. sielc.com Detection is commonly performed using ultraviolet (UV) detectors, as the phthalate structure contains a chromophore, or more selectively, with a mass spectrometer. mdpi.comnih.govchromatographytoday.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | C18 reverse-phase (e.g., 150 mm x 4.6 mm, 4-5 µm particle size) | nih.govmdpi.com |

| Mobile Phase | Gradient of Acetonitrile/Water or Methanol/Water | nih.govsielc.com |

| Flow Rate | 0.4 - 1.5 mL/min | nih.gov |

| Column Temperature | 25 - 30°C | mdpi.com |

| Detector | Photodiode Array (PDA) / UV (e.g., at 225-230 nm), Mass Spectrometer (MS) | mdpi.comnih.gov |

Capillary Electrophoresis (CE)

Capillary electrophoresis is an alternative separation technique that separates ions based on their electrophoretic mobility in an electric field. While less common than GC or LC for routine phthalate ester analysis, CE has proven effective for separating phthalic acid and its positional isomers (ortho-, meta-, and para-). researchgate.netnih.gov This capability is relevant as phthalic acid is the core structure of all phthalates.

Methods have been developed using free zone capillary electrophoresis and micellar electrokinetic capillary chromatography (MECC). nih.govnih.gov In MECC, a surfactant such as sodium dodecyl sulfate (B86663) (SDS) is added to the buffer above its critical micelle concentration. nih.gov This forms micelles that act as a pseudo-stationary phase, allowing for the separation of both charged and neutral analytes. The separation of phthalic acid isomers can be achieved in under 15 minutes using CE, demonstrating its potential for rapid analysis. nih.gov The use of additives like cyclodextrins can further enhance the resolution of positional isomers. nih.gov

Mass Spectrometry (MS) Detection and Fragmentation Analysis

Mass spectrometry is the preferred detection method for phthalate analysis due to its high sensitivity and specificity. It identifies compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns, providing definitive confirmation of the analyte's identity.

The fragmentation of phthalate esters upon ionization is key to their identification. In electron ionization (EI) used with GC-MS, many phthalate esters with alkyl side chains produce a characteristic base peak at m/z 149. tandfonline.comingentaconnect.com This ion corresponds to the protonated phthalic anhydride (B1165640) fragment. rsc.org However, some phthalates show different patterns. For instance, dimethyl phthalate's base peak is typically m/z 163. tandfonline.comingentaconnect.com Diphenyl phthalate, which is structurally related to this compound, exhibits a characteristic base peak at m/z 225. tandfonline.comepa.gov Other significant fragments for diphenyl phthalate can be observed, providing a unique mass spectrum for identification. massbank.eu In LC-MS, using techniques like electrospray ionization (ESI), the precursor ion is often the protonated molecule [M+H]+. sciex.com

| Compound/Fragment | Characteristic m/z | Ionization/Notes | Reference |

|---|---|---|---|

| General Phthalate Fragment | 149 | EI-MS; Protonated phthalic anhydride | tandfonline.comingentaconnect.comrsc.org |

| Dimethyl phthalate | 163 | EI-MS; Base peak from α-cleavage | tandfonline.comingentaconnect.com |

| Diphenyl phthalate | 319 | ESI-MS; [M+H]+ precursor ion | nih.gov |

| Diphenyl phthalate Fragment | 225 | EI-MS; Base peak | tandfonline.comepa.gov |

GC-MS and LC-MS Coupling Strategies

The combination of a chromatographic separation technique with a mass spectrometer (GC-MS or LC-MS) provides a robust platform for phthalate analysis. oregonstate.edusciex.comresearchgate.net

In GC-MS , after separation on the GC column, the analytes enter the ion source of the mass spectrometer, where they are typically ionized by electron impact (EI). mdpi.com For quantitative analysis, the MS can be operated in selected ion monitoring (SIM) mode. thermofisher.comoregonstate.edupeakscientific.com In SIM mode, the instrument is set to detect only a few characteristic ions for the target analytes, which significantly increases sensitivity and reduces interference from the matrix compared to scanning the full mass range. thermofisher.com

In LC-MS/MS , tandem mass spectrometry is employed for enhanced selectivity and sensitivity. waters.commdpi.com A common strategy is the precursor ion scan, where the mass spectrometer is set to detect all parent ions that fragment to produce a specific, common product ion, such as m/z 149 for many phthalates. mdpi.comsciforum.net This allows for the screening of a sample for any compound belonging to the phthalate class. Another powerful technique is Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and only a specific product ion is monitored. sciex.coms4science.at This highly selective process provides excellent quantification with minimal interference. s4science.at

Isotope Dilution Mass Spectrometry

For the most accurate and precise quantification of phthalates, isotope dilution mass spectrometry (IDMS) is the gold standard. nih.govscholarsportal.infonih.gov This technique compensates for potential analyte loss during sample preparation and for matrix effects that can suppress or enhance the instrument's signal. nih.govresearchgate.net

The method involves adding a known amount of an isotopically labeled internal standard (e.g., deuterium-labeled phthalate) to the sample before any extraction or cleanup steps. nih.gov The labeled standard is chemically identical to the native analyte and therefore behaves similarly throughout the entire analytical process. Because the mass spectrometer can distinguish between the native analyte and the heavier labeled standard, the ratio of their signals is used for quantification. core.ac.uk Any losses during sample processing will affect both the native and labeled compounds equally, so their ratio remains constant, leading to highly accurate results. nih.gov This approach has been successfully applied to both GC-MS and LC-MS methods for the determination of various phthalates in complex matrices. nih.govnih.gov

Sample Preparation and Extraction Procedures

Effective sample preparation is a critical step in the analytical workflow for phthalate analysis, as it serves to isolate the target analytes from the sample matrix, concentrate them, and remove interfering substances. The choice of extraction method depends on the sample type (e.g., water, soil, biological fluids, food), the specific phthalates being analyzed, and the analytical instrumentation being used.

Solid-phase extraction (SPE) is a widely used technique for the extraction and preconcentration of phthalates from liquid samples. ijres.org In SPE, the sample is passed through a solid sorbent material packed in a cartridge or disk. The phthalates are retained on the sorbent, while the sample matrix passes through. The retained phthalates are then eluted with a small volume of an organic solvent. Common sorbents for phthalate extraction include C18-bonded silica and polymeric materials.

Solid-phase microextraction (SPME) is a solvent-free alternative to traditional SPE. In SPME, a fused silica fiber coated with a stationary phase is exposed to the sample (either directly or in the headspace). The phthalates partition from the sample matrix into the stationary phase. The fiber is then withdrawn and thermally desorbed in the injection port of a gas chromatograph for analysis. SPME is a simple, rapid, and sensitive technique for the determination of phthalates in various matrices. ijres.org

For the analysis of this compound, both SPE and SPME could be adapted. Given its chemical structure, a reversed-phase sorbent like C18 or a sorbent with phenyl functionalities could be effective for its extraction from aqueous samples. The selection of the appropriate sorbent and elution solvent would need to be optimized to ensure efficient recovery.

Liquid-liquid extraction (LLE) is a traditional method for extracting phthalates from aqueous samples using a water-immiscible organic solvent. ijres.org The sample is shaken with the solvent, and the phthalates partition into the organic phase. The organic layer is then separated, concentrated, and analyzed. Common solvents for LLE of phthalates include n-hexane and dichloromethane. nih.govbezpecnostpotravin.cz

Dispersive liquid-liquid microextraction (DLLME) is a miniaturized version of LLE that offers higher enrichment factors and requires smaller volumes of organic solvents. In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample. This creates a cloudy solution of fine droplets of the extraction solvent dispersed throughout the sample, providing a large surface area for rapid extraction of the analytes. After centrifugation, the sedimented organic phase is collected for analysis.

These liquid-phase extraction techniques would likely be effective for the extraction of the acid form of this compound (2-phenoxycarbonylbenzoic acid) from acidified aqueous samples. The efficiency of the extraction would depend on the choice of solvent and the pH of the sample.

Accelerated solvent extraction (ASE) is a technique for extracting organic compounds from solid and semi-solid samples using organic solvents at elevated temperatures and pressures. The high temperature and pressure increase the efficiency of the extraction process, allowing for faster extractions and reduced solvent consumption compared to traditional methods like Soxhlet extraction. ASE is a well-established technique for the extraction of phthalates from a variety of solid matrices, including soil, sediment, and consumer products.

While ASE is typically used for solid samples, it could potentially be adapted for the extraction of this compound from certain sample types, such as contaminated soils or sediments. The choice of solvent and the extraction conditions (temperature and pressure) would need to be optimized for this specific analyte.

Magnetic solid-phase extraction (MSPE) is a variation of SPE that utilizes magnetic nanoparticles as the sorbent material. This allows for easy and rapid separation of the sorbent from the sample solution using an external magnetic field, eliminating the need for centrifugation or filtration. MSPE has been successfully applied to the extraction of phthalates from environmental water samples. Phenyl-functionalized magnetic nanoparticles have shown good performance for the extraction of phthalate esters due to the π-π interactions between the phenyl groups on the sorbent and the aromatic rings of the phthalates.

Given the phenyl moiety in the structure of this compound, MSPE with phenyl-functionalized magnetic nanoparticles could be a promising extraction technique for this compound from aqueous samples.

| Extraction Technique | Principle | Typical Analytes | Advantages | Disadvantages |

| Solid-Phase Extraction (SPE) | Partitioning of analytes between a solid sorbent and a liquid sample. | Phthalate esters and metabolites | High recovery, good selectivity, automation potential | Can be time-consuming, potential for sorbent variability |

| Solid-Phase Microextraction (SPME) | Partitioning of analytes between a coated fiber and the sample. | Volatile and semi-volatile phthalates | Solvent-free, simple, rapid, sensitive | Fiber fragility, limited sample volume |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | A wide range of phthalates | Simple, inexpensive | Requires large volumes of organic solvents, can be labor-intensive |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Micro-extraction based on a ternary solvent system. | Phthalate esters | High enrichment factor, rapid, low solvent consumption | Requires careful optimization of solvent system |

| Accelerated Solvent Extraction (ASE) | Extraction with solvents at elevated temperature and pressure. | Phthalates from solid matrices | Fast, reduced solvent use, automated | Requires specialized equipment |

| Magnetic Solid-Phase Extraction (MSPE) | SPE using magnetic nanoparticles as the sorbent. | Phthalate esters | Rapid separation, simple procedure | Potential for nanoparticle aggregation |

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a sample preparation technique that was originally developed for the analysis of pesticide residues in food but has since been adapted for a wide range of analytes, including phthalates. The QuEChERS procedure typically involves an initial extraction with an organic solvent (commonly acetonitrile) followed by a "salting-out" step to induce phase separation. A subsequent dispersive solid-phase extraction (d-SPE) step is then used to clean up the extract by removing interfering matrix components.

The QuEChERS approach has been successfully used for the determination of phthalates in various food matrices. Its advantages include high throughput, low solvent consumption, and simplicity. This methodology could be a viable option for the extraction of this compound from complex food or biological samples, although the specific QuEChERS salts and d-SPE sorbents would need to be optimized for this particular analyte.

Method Validation and Quality Control Protocols

To ensure that analytical results for this compound are reliable, accurate, and reproducible, the chosen analytical method must be thoroughly validated. Quality control (QC) protocols are implemented concurrently to monitor the performance of the method during routine analysis.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. These parameters are crucial for defining the sensitivity and performance of an analytical method for trace analysis.

LOD and LOQ values for phthalate analysis are highly dependent on the sample matrix, the specific analytical technique employed (e.g., GC-MS, LC-MS/MS), and the sample preparation procedure. nih.govmdpi.com For instance, methods combining on-line liquid chromatography-gas chromatography-mass spectrometry (LC-GC-MS) have achieved LODs ranging from 0.1 µg/L for higher molecular weight phthalates to 1.4 µg/L for lower molecular weight ones in complex aqueous matrices. mdpi.com Fluorescence-based sensors have demonstrated even higher sensitivity, with reported LODs as low as 0.03 ppb for certain phthalates. acs.org

The table below presents typical LOD and LOQ values reported in the literature for the analysis of various phthalates in different matrices, illustrating the range of sensitivities achievable with modern analytical methods.

DEHP: Di(2-ethylhexyl) phthalate, DMP: Dimethyl phthalate, DEP: Diethyl phthalate, DBP: Di-n-butyl phthalate, N/A: Not Available

Accuracy refers to the closeness of a measured value to the true value. It is typically assessed through recovery studies, where a sample is spiked with a known concentration of the analyte (e.g., this compound) before extraction and analysis. The percentage of the spiked amount that is measured is the percent recovery. Acceptable recovery is generally within the range of 70-120%, depending on the complexity of the matrix and the concentration level.

Recovery can be influenced by every step of the analytical process, from extraction efficiency to cleanup effectiveness. nih.gov For example, using a Florisil SPE cartridge with ethyl acetate (B1210297) as the eluting solvent for phthalate analysis in drinking water yielded good recoveries in the range of 98.2-110.0%. elsevierpure.com In another study, a cleanup procedure for river water samples using an alumina (B75360) column showed recoveries between 87.5% and 98.0% for various phthalates. tandfonline.com

The following interactive table summarizes recovery data from different studies, highlighting the performance of various sample preparation and cleanup methods for phthalate analysis.

A major challenge in phthalate analysis is interference from two primary sources: co-extracted compounds from the sample matrix (matrix effect) and background contamination from the laboratory environment. bezpecnostpotravin.czmdpi.com

Matrix Effects: Complex samples can contain high concentrations of lipids, waxes, or other organic materials that can interfere with chromatographic separation and detection. epa.govbezpecnostpotravin.cz For example, elemental sulfur in environmental samples can produce large peaks that mask the signals of early-eluting phthalates. epa.gov Mitigation strategies are centered on effective sample cleanup.

Gel Permeation Chromatography (GPC): As discussed, GPC is highly effective at removing high molecular weight lipids and waxes. epa.govbezpecnostpotravin.cz

Adsorption Chromatography: Techniques using Florisil or alumina columns separate phthalates from interfering compounds based on polarity. astm.orgtandfonline.com

Alkali Washing: For acidic interferences like free fatty acids, a wash with a basic solution (e.g., Na2CO3) can be used to remove them from the organic extract. tandfonline.com

Instrumental Approaches: Using selective detection methods like mass spectrometry in selected ion monitoring (SIM) mode can significantly reduce the impact of co-eluting interferences. bezpecnostpotravin.cz Isotope-labeled internal standards that co-elute with the target analyte can also effectively compensate for matrix-induced signal suppression or enhancement.

Phthalates are ubiquitous in the modern laboratory environment, present in plastics, solvents, and even dust. This pervasiveness creates a high risk of sample contamination, which can lead to false positives and elevated blank levels, compromising the accuracy of trace-level analysis. tandfonline.comcdc.gov Rigorous blank control and system cleanliness are therefore paramount. bezpecnostpotravin.cz

Key strategies to minimize contamination include:

Avoiding Plasticware: All sample handling should be performed using glass, stainless steel, or aluminum foil containers whenever possible. Plastic containers, tubing, and pipette tips should be strictly avoided. bezpecnostpotravin.cz

Solvent and Reagent Purity: High-purity, phthalate-free solvents and reagents must be used. It is often necessary to purify solvents by distillation before use. tandfonline.com

Glassware Treatment: All glassware should be meticulously cleaned. This may involve washing with specific detergents, rinsing with high-purity solvent, and baking at high temperatures (e.g., 450°C) to drive off any organic contaminants. tandfonline.com

Procedural Blanks: A procedural blank (a sample containing no analyte that is carried through the entire analytical process) should be analyzed with every batch of samples. This helps to identify and quantify any background contamination introduced during sample preparation and analysis. gcms.cz

Instrument Cleanliness: The GC system itself can be a source of contamination. Regularly heating the injector port to a high temperature and installing charcoal filters in the gas supply lines can help reduce instrument blanks. bezpecnostpotravin.cz

By implementing these stringent quality control measures, analysts can effectively mitigate interferences and ensure the integrity and accuracy of data for this compound.

Fluorescence-Based Sensor Development

The detection and quantification of phthalates, including this compound, through fluorescence-based sensors represents a significant advancement in analytical methodologies. These sensors offer numerous advantages, including high sensitivity and selectivity, rapid response times, and the potential for on-site and real-time monitoring. The underlying principle of these sensors lies in the interaction between a fluorescent probe and the target analyte, which results in a measurable change in the fluorescence signal.

The development of these sensors often involves the strategic design of fluorescent materials that can selectively bind to phthalates. This interaction can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence intensity. Various mechanisms can be exploited for this purpose, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and aggregation-induced emission (AIE).

Small organic molecules, conjugated polymers, and nanomaterials such as quantum dots and metal nanoclusters have been successfully employed as the sensing platforms. These materials can be functionalized with specific recognition elements to enhance their affinity and selectivity for phthalates.

Research Findings on Phthalate Detection

While specific studies on this compound are not prevalent, extensive research on the detection of other phthalate esters provides a strong foundation for the development of sensors for this compound. The principles and materials used are often adaptable to the broader class of phthalates.

One approach involves the use of fluorescent probes where the presence of a phthalate, such as di(2-ethylhexyl) phthalate (DEHP), induces fluorescence quenching. For instance, a system utilizing pyrene (B120774) as a fluorescent probe demonstrated a linear relationship between the decrease in fluorescence intensity and the concentration of DEHP.

Another innovative strategy employs materials that exhibit aggregation-induced emission (AIE). In one study, a sensor based on a trifluorene molecule with nitrophenyl groups was developed. The porous crystalline structure of this material allowed phthalate molecules to diffuse into its cavities, restricting the intramolecular rotation of the nitrophenyl groups and leading to a significant enhancement of the fluorescence signal. This method achieved a very low detection limit for DEHP.

The table below summarizes the performance of various fluorescence-based sensors developed for the detection of different phthalates.

| Sensor Type | Target Phthalate | Detection Limit | Linear Range | Reference |

| Pyrene-based probe | Di(2-ethylhexyl) phthalate (DEHP) | 0.063 µmol/L | 5-30 µmol/L | |

| Trifluorene with nitrophenyl groups | Di(2-ethylhexyl) phthalate (DEHP) | 0.03 ppb | Not Specified | |

| Gold nanoparticle-quenched graphene quantum dot-based aptasensor | 11 different phthalic acid esters | ~4 pg/mL | 0.001–50 ng/mL | |

| BODIPY-based fluorescent probe | Dibutyl phthalate (DBP) | 0.13 µg/g | Not Specified |

Nanomaterials have also been integral to the advancement of phthalate sensors. For example, a sensor utilizing gold nanoparticles and graphene quantum dots has been developed for the clustered detection of multiple phthalic acid esters. In this system, the binding of phthalates to an aptasensor leads to the release of the graphene quantum dots from the quenching effect of the gold nanoparticles, resulting in a measurable fluorescence signal.

Furthermore, the development of test papers and hydrogel platforms incorporating fluorescent probes offers a simple and portable method for phthalate detection. These platforms provide a visual and quantifiable response to the presence of phthalates, making them suitable for rapid screening applications.

The research in this area continues to focus on improving the sensitivity and selectivity of these sensors, as well as expanding the range of detectable phthalates. The integration of these sensors into portable and user-friendly devices holds significant promise for environmental monitoring and food safety applications.

Environmental Chemistry and Degradation Pathways

Occurrence and Distribution in Environmental Compartments

Phthalate (B1215562) acid esters (PAEs) are ubiquitous environmental contaminants found in virtually all environmental matrices, including air, water, soil, sediment, and biota. nih.govresearchgate.net Their distribution is largely governed by their physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient, as well as environmental factors.

Phthalates are commonly detected in soil and sediment due to various sources, including the use of plastic mulch in agriculture, disposal of plastic waste, and application of sewage sludge. nih.govmdpi.comacs.org Once in the terrestrial environment, phthalates can be adsorbed by soil particles. nih.gov In aquatic environments, they tend to accumulate in sediments due to their hydrophobic nature. mdpi.com

Studies have reported significant concentrations of various phthalates in these matrices. For instance, in agricultural soils in coastal areas of South China, the total concentration of 15 different PAEs ranged from 0.445 to 4.437 mg/kg. mdpi.com The most abundant of these were often di(2-ethylhexyl) phthalate (DEHP) and di-n-butyl phthalate (DnBP). mdpi.com Similarly, sediments in rivers have been found to contain notable levels of DEHP, butyl benzyl (B1604629) phthalate (BBP), and DnBP. nih.govresearchgate.net The concentration of these compounds in sediments can be influenced by water quality parameters such as temperature, suspended solids, and chemical oxygen demand, which affect biodegradation processes. nih.govresearchgate.net

| Phthalate Compound | Matrix | Concentration Range (mg/kg, dry weight) | Region/Study |

|---|---|---|---|

| Σ15 PAEs | Agricultural Soil | 0.445 - 4.437 | Coastal South China mdpi.com |

| DEHP | Agricultural Soil | 0.129 - 2.628 | Coastal South China mdpi.com |

| DnBP | Agricultural Soil | 0.073 - 1.109 | Coastal South China mdpi.com |

| DEHP | River Sediment (low-flow season) | <0.05 - 46.5 | Taiwan nih.govresearchgate.net |

| DEHP | River Sediment (high-flow season) | <0.05 - 13.1 | Taiwan nih.govresearchgate.net |

| BBP | River Sediment (low-flow season) | <0.05 - 3.1 | Taiwan nih.govresearchgate.net |

| DnBP | River Sediment (low-flow season) | <0.05 - 1.3 | Taiwan nih.govresearchgate.net |

Phthalates are frequently detected in a variety of aquatic environments, including rivers, lakes, marine water, groundwater, and wastewater. frontiersin.orgnih.gov Their presence is primarily due to discharges from industrial and municipal sources, runoff from agricultural and urban areas, and leaching from waste disposal sites. mdpi.comnih.gov

In aquatic systems, phthalates can exist in both a dissolved phase and associated with suspended solids. nih.gov Commonly detected phthalates in surface waters include dimethyl phthalate (DMP), diethyl phthalate (DEP), DnBP, BBP, and DEHP. nih.gov Concentrations can vary widely depending on the proximity to pollution sources. For instance, studies have reported total PAE concentrations in river water up to 2,705 µg/L. frontiersin.org Wastewater treatment plants are a significant source of phthalates in the aquatic environment, with high concentrations often found in both influent and sludge. frontiersin.org While treatment processes can remove a significant portion of these compounds, they are not always completely eliminated. nih.gov

| Phthalate Compound | Water Body | Concentration Range (µg/L) | Location/Study |

|---|---|---|---|

| Total PAEs | River Water | up to 2,705 | Nigeria frontiersin.org |

| Total PAEs | Waterworks | 0.02 - 0.77 | China frontiersin.org |

| DEHP | Drinking Water | up to 11.23 | Italy mdpi.com |

| DBP | Drinking Water | up to 8.27 | Italy mdpi.com |

| Total PAEs | Wastewater Influent | 2.7 - 2,488 | South Africa frontiersin.org |

Phthalates are semi-volatile organic compounds (SVOCs) and can be released into the atmosphere from various sources, including industrial emissions and volatilization from consumer products. researchgate.netnih.gov Consequently, they are detected in both outdoor and indoor air. Outdoor air concentrations are generally higher in urban and suburban areas compared to rural locations. wikipedia.org

Indoor environments often exhibit higher concentrations of phthalates than outdoor air, as they are emitted from a wide array of products such as vinyl flooring, adhesives, and personal care products. wikipedia.orgnih.gov Phthalates in the air can exist in both the gas phase and adsorbed to airborne particulate matter or dust. nih.gov Lighter molecular weight phthalates are more likely to be found in the gas phase, while heavier ones tend to associate with dust. nih.gov Studies have found that DEHP and DnBP are major phthalate contaminants in both indoor and outdoor air. nih.gov

| Compound Class | Environment | Typical Concentration Range (ng/m³) | Reference |

|---|---|---|---|

| Phthalates | Indoor Air | 50 - 1,500 | nih.gov |

| DEHP | Indoor Air (median) | 400 - 700 | nih.gov |

The presence of phthalates in the environment leads to their uptake and accumulation in living organisms, including plants and animals. In aquatic ecosystems, phthalates can be absorbed by organisms from the surrounding water and can bioaccumulate. mdpi.com The bioaccumulation potential varies among different phthalates and species. mdpi.com For example, high concentrations of DEHP have been found in fish. nih.govresearchgate.net

Plants can absorb phthalates from contaminated soil and water through their root systems, as well as from the atmosphere through their leaves. mdpi.commdpi.com Research has shown that various edible plants, such as lettuce, strawberries, and carrots, can take up and accumulate phthalates like DnBP and DEHP. nih.govacs.org Once absorbed, these compounds can be translocated to different parts of the plant, although translocation from roots to leaves may be limited. nih.govacs.org Furthermore, plants can metabolize phthalate esters into their corresponding monoesters. nih.govacs.org

| Phthalate Compound | Organism/Plant | Concentration Range (mg/kg, dry weight) | Reference |

|---|---|---|---|

| Σ15 PAEs | Plants (general) | 2.176 - 30.278 | mdpi.com |

| DEHP | Plants (general) | 0.696 - 11.080 | mdpi.com |

| DnBP | Plants (general) | 0.028 - 16.273 | mdpi.com |

| DEHP | Fish (Liza subviridis) | up to 253.9 | nih.govresearchgate.net |

| DEHP | Fish (Oreochromis niloticus niloticus) | up to 129.5 | nih.govresearchgate.net |

Mechanisms of Abiotic Degradation

Phthalates can be degraded in the environment through both biotic and abiotic processes. Abiotic degradation pathways include hydrolysis and photolysis. nih.govsemanticscholar.org

Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light energy. In the environment, this process is primarily driven by natural sunlight. Phthalates can undergo photodegradation, particularly in the atmosphere and in surface waters. wikipedia.orgnih.gov

Hydrolytic Stability and Kinetics

The hydrolytic stability of phenyl phthalates is influenced by pH. The hydrolysis mechanism for phenyl hydrogen phthalate at a pH below 6.20 involves the formation of phthalic anhydride (B1165640) as an intermediate, which is subsequently hydrolyzed to phthalic acid. acs.orgnih.gov This reaction pathway is catalyzed by the neighboring carboxyl group, specifically when it is in its ionized carboxylate form. acs.orgnih.gov

The kinetics of this hydrolysis can be described by the kinetic pKa, which is the pH at which the rate of the reaction is half its maximum. For phenyl hydrogen phthalate, the kinetic pKa has been determined to be 3.06. acs.orgnih.govresearchgate.net This value is part of a broader study on substituted aryl hydrogen phthalates, which demonstrates the influence of different substituents on the benzene (B151609) ring on the hydrolysis rate. researchgate.net

| Compound | Kinetic pKa | Reference |

|---|---|---|

| Phenyl hydrogen phthalate | 3.06 | nih.gov |

| p-Methylphenyl hydrogen phthalate | 3.02 | nih.gov |

| m-Chlorophenyl hydrogen phthalate | 2.95 | nih.gov |

| p-Chlorophenyl hydrogen phthalate | 2.93 | nih.gov |

Above pH 6.20, the phenoxide ion can compete with the hydrolysis of the anhydride intermediate due to its high rate constant for the reaction with phthalic anhydride. acs.orgnih.gov The hydrolysis of phthalate esters is generally slow; aqueous hydrolysis half-lives can range from 3.2 years for dimethyl phthalate to thousands of years for larger molecules under certain conditions. researchgate.net

Volatilization Processes

Specific data on the volatilization of sodium phenyl phthalate is limited. However, phthalate esters as a class of compounds are characterized by low volatility and low vapor pressure. mdpi.comwikipedia.org For instance, diphenyl phthalate, a closely related compound, has a high boiling point, recorded between 400-405°C at standard atmospheric pressure and approximately 255°C under reduced pressure (14 mmHg). smolecule.comdrugfuture.com This low volatility suggests that volatilization is not a primary pathway for the environmental distribution of larger aryl phthalates compared to other transport mechanisms. wikipedia.org The tendency for volatilization generally decreases as the molecular weight of the phthalate ester increases. mdpi.com

Bioremediation and Biodegradation Research

Microbial Degradation Pathways and Metabolites

The microbial degradation of phthalate esters is considered the most effective process for their elimination from the environment. d-nb.info The process is typically initiated by the hydrolysis of the ester bonds, yielding phthalic acid and the corresponding alcohol. d-nb.infonih.gov In the case of a phenyl phthalate, this would result in phthalic acid and phenol (B47542). Research on the degradation of the closely related diphenyl phthalate (DPP) by Sphingomonas chungbukensis confirms this pathway, where DPP is rapidly converted to monophenyl phthalate and subsequently to phthalic acid. nih.gov

Under aerobic conditions, the degradation of phthalic acid proceeds through the action of dioxygenase enzymes. nih.govresearchgate.net These enzymes introduce hydroxyl groups onto the aromatic ring, forming dihydroxylated intermediates. nih.gov This is followed by decarboxylation to yield protocatechuate (3,4-dihydroxybenzoic acid). d-nb.infonih.gov Protocatechuate is a key central intermediate that undergoes ring cleavage by either intradiol or extradiol dioxygenases, subsequently entering central metabolic pathways like the TCA cycle for complete mineralization. nih.govresearchgate.netmdpi.com

| Step | Precursor | Key Enzyme Class | Metabolite(s) | Reference |

|---|---|---|---|---|

| 1 | Phenyl Phthalate Ester | Esterase / Hydrolase | Phthalic Acid + Phenol | d-nb.infonih.gov |

| 2 | Phthalic Acid | Phthalate Dioxygenase | Dihydroxyphthalate intermediate | nih.gov |

| 3 | Dihydroxyphthalate intermediate | Decarboxylase | Protocatechuate | d-nb.infonih.gov |

| 4 | Protocatechuate | Ring-cleavage Dioxygenase | TCA Cycle Intermediates | nih.gov |

Enzymatic Hydrolysis Mechanisms (e.g., Esterases)

The initial and rate-limiting step in the biodegradation of phthalate esters is the enzymatic hydrolysis of the ester bonds, catalyzed by enzymes known as esterases or phthalate hydrolases. d-nb.infonih.gov This degradation proceeds via a stepwise de-esterification process. nih.gov For a diester like diphenyl phthalate, the first hydrolysis reaction cleaves one ester linkage to form a monoester (monophenyl phthalate) and an alcohol (phenol). nih.gov A second hydrolysis step, which can be catalyzed by the same or a different hydrolase, then acts on the monoester to release phthalic acid and a second alcohol molecule. acs.org Several esterases acting on phthalate esters have been purified and characterized from various bacterial strains. d-nb.info

Role of Specific Microbial Genera in Degradation

A wide variety of microorganisms capable of degrading phthalate esters have been isolated from contaminated environments. d-nb.info Several bacterial genera are well-known for their ability to metabolize these compounds.

Key Bacterial Genera in Phthalate Degradation:

Sphingomonas : The species Sphingomonas chungbukensis has been shown to effectively degrade diphenyl phthalate, converting over 80% of an initial 100 mg/L concentration within 48 hours. The degradation proceeds through the formation of monophenyl phthalate and phthalic acid. nih.gov

Rhodococcus : Various species of Rhodococcus are potent degraders of phthalates. nih.govmdpi.comproquest.com For example, Rhodococcus pyridinivorans can utilize different phthalates as its sole source of carbon and energy. nih.gov

Pseudomonas : Members of the genus Pseudomonas are frequently cited for their ability to degrade a wide range of aromatic compounds, including phthalate isomers. nih.govresearchgate.net

Arthrobacter : This genus is known to participate in the degradation of phthalates, sometimes in co-culture with other bacteria where one species hydrolyzes the ester and another degrades the resulting phthalic acid. d-nb.info

Gordonia : Strains of Gordonia have been identified that can convert phthalate diesters into phthalic acid. d-nb.info

Bacillus : Species from this genus have been isolated and shown to degrade phthalates, with some esterases from Bacillus being characterized. d-nb.info A Bacillus sp. was also isolated for its ability to degrade DEHP. iwaponline.com

Acinetobacter : Acinetobacter lwoffii is another species reported to be capable of degrading phthalate isomers. d-nb.info

Enhanced Degradation Strategies (e.g., Immobilization Techniques)

To improve the efficiency, stability, and applicability of microbial degradation for environmental remediation, various enhancement strategies have been developed. Microbial immobilization is a prominent technique that has shown considerable promise. iwaponline.commdpi.com This method involves entrapping or attaching microorganisms to a solid support matrix, which can protect them from harsh environmental conditions and improve their degradation performance. mdpi.com

One effective strategy involves immobilizing bacterial cells using sodium alginate. A Bacillus sp. strain capable of degrading DEHP was immobilized using sodium alginate and calcium chloride. When added to a membrane bioreactor (MBR) system, these immobilized cells significantly improved the removal rate of DEHP to 91.9%. iwaponline.com

Another approach utilizes biochar as a component of the immobilization matrix. In one study, a Rhodococcus sp. strain was immobilized on waste biochar using a sodium alginate embedding method. researchgate.net This technique enhanced the degradation efficiency of various phthalate esters and increased the stability of the bacteria against adverse pH levels (5 and 9). The immobilized pellets also demonstrated strong resistance to high concentrations of contaminants and maintained stable degradation efficiency over four cycles of use, highlighting their potential for practical environmental remediation applications. researchgate.net

| Microorganism | Immobilization Matrix | Key Findings | Reference |

|---|---|---|---|

| Bacillus sp. | Sodium alginate and calcium chloride | Achieved 91.9% removal of DEHP in an MBR system. | iwaponline.com |

| Rhodococcus sp. | Waste biochar and sodium alginate | Enhanced degradation efficiency, stability at adverse pH, and reusability for multiple cycles. | researchgate.net |

Metabolic Pathway Elucidation (e.g., β-ketoadipate pathway, TCA cycle entry)

The biodegradation of this compound in the environment is initiated by microbial action, which breaks down the compound into simpler molecules. The metabolic process for phenyl phthalate, like other phthalate esters, involves a multi-step pathway culminating in entry into the central metabolic cycles of the cell, such as the tricarboxylic acid (TCA) cycle.

The degradation begins with the hydrolysis of the ester bonds. This initial step is catalyzed by microbial enzymes like esterases and lipases. For phenyl phthalate, this enzymatic cleavage yields phthalic acid and phenol as the primary intermediate metabolites.

Step 1: Ester Hydrolysis

Substrate: Phenyl Phthalate

Enzyme: Esterase / Hydrolase

Products: Phthalic Acid + Phenol

Once formed, these two aromatic intermediates, phthalic acid and phenol, are funneled into separate but convergent catabolic pathways that ultimately lead to the β-ketoadipate pathway.

Degradation of Phthalic Acid: The microbial degradation of phthalic acid proceeds via the protocatechuate branch of the β-ketoadipate pathway. Phthalic acid is first converted by a dioxygenase enzyme to an unstable intermediate that is then decarboxylated to form protocatechuate (3,4-dihydroxybenzoate). Protocatechuate is a key intermediate that undergoes ring cleavage, leading to the formation of β-ketoadipate.

Degradation of Phenol: Phenol is degraded via the catechol branch of the β-ketoadipate pathway. Microorganisms first hydroxylate phenol to form catechol, another key dihydroxy intermediate. ijrrjournal.comnih.gov The aromatic ring of catechol is then cleaved by dioxygenase enzymes. This cleavage can occur through two main routes: the ortho-cleavage pathway or the meta-cleavage pathway. nih.govnih.gov Both routes eventually lead to intermediates that can enter the TCA cycle.

The β-Ketoadipate Pathway and TCA Cycle Entry: The β-ketoadipate pathway is a convergent pathway that processes both protocatechuate and catechol. nih.gov Through a series of enzymatic reactions, these compounds are converted into β-ketoadipate. mdpi.comnih.gov β-ketoadipate is then converted in two final steps into succinyl-CoA and acetyl-CoA. nih.govnih.gov These two molecules are central intermediates in the Tricarboxylic Acid (TCA) Cycle, a major energy-yielding pathway in aerobic organisms. ijrrjournal.comresearchgate.net By entering the TCA cycle, the carbon atoms that originated from this compound are completely mineralized to carbon dioxide (CO₂), generating energy for the microbial cell.

The table below outlines the key stages in the metabolic degradation of the primary intermediates of phenyl phthalate.

| Initial Intermediate | Key Metabolic Step | Key Intermediate Product | Subsequent Pathway | Final Products for TCA Cycle |

|---|---|---|---|---|

| Phthalic Acid | Dioxygenation and Decarboxylation | Protocatechuate | β-Ketoadipate Pathway (Protocatechuate Branch) | Succinyl-CoA and Acetyl-CoA |

| Phenol | Hydroxylation | Catechol | β-Ketoadipate Pathway (Catechol Branch) |

Sorption and Mobility in Environmental Media

The environmental fate and transport of this compound are significantly influenced by its sorption behavior in soil and sediment, which in turn dictates its mobility. Sorption refers to the process by which a chemical binds to solid particles, such as soil organic matter or clay minerals.

For phthalate esters, sorption is a key process controlling their concentration in the aqueous phase and, consequently, their potential to leach into groundwater or be transported in surface water. The primary factor governing the sorption of phthalates in environmental media is the organic carbon content of the soil or sediment. nih.gov This relationship is quantified by the organic carbon-normalized sorption coefficient (Koc). chemsafetypro.com

A high Koc value indicates strong binding to organic matter, leading to low mobility. Conversely, a low Koc value suggests weak binding and high mobility, meaning the compound is more likely to remain dissolved in water and move through the environment. chemsafetypro.com While specific experimental Koc values for this compound are not widely documented, the principles governing phthalate sorption apply. The sorption of phthalates is jointly regulated by hydrophobic partitioning and the potential for hydrogen bonding interactions. nih.gov

The mobility of chemicals in soil is often categorized based on their Koc values, as shown in the table below. Phthalates with longer alkyl chains and higher molecular weights tend to have higher Koc values and are thus less mobile.

| Koc Range (mL/g) | Mobility Class | Environmental Behavior |

|---|---|---|

| 0 - 50 | Very High | Chemical moves readily with water; high potential for leaching. |

| 50 - 150 | High | Chemical has a high potential to move through the soil profile. |

| 150 - 500 | Medium | Chemical shows moderate leaching potential. |

| 500 - 2000 | Low | Chemical is unlikely to move significantly from the point of application. |

| > 2000 | Slightly Mobile to Immobile | Chemical is strongly bound to soil particles and has very low leaching potential. |

Data adapted from McCall et al. (1981) classification scheme. chemsafetypro.com

Given its structure, phenyl phthalate is expected to have a moderate to high Koc value, suggesting it would exhibit low to medium mobility in most soil and sediment systems. This strong sorption means it is more likely to be retained in the topsoil layers or accumulate in sediments rather than contaminating groundwater. However, its mobility can be influenced by factors such as soil pH, temperature, and the presence of dissolved organic matter in the water. plos.org

Natural Production and Anthropogenic Contributions in Environmental Context

The presence of this compound and other phthalate esters in the environment is attributable to both natural and, overwhelmingly, anthropogenic sources.

Natural Production: A variety of organisms, including plants, fungi, and bacteria, have been found to produce phthalate esters. wikipedia.orgnih.gov These naturally produced compounds are sometimes referred to as endogenous phthalates. wikipedia.org Phthalates have been isolated from a wide range of plant species and microorganisms, where they may play roles in allelopathy or defense against biotic and abiotic stress. nih.govresearchgate.net However, there is ongoing scientific debate as to whether the phthalates detected in these organisms are true natural products or contaminants absorbed from the ubiquitously polluted environment. benthamopenarchives.comresearchgate.net The biosynthesis of some phthalates is believed to involve a modified Shikimate pathway. wikipedia.org

Anthropogenic Contributions: The vast majority of phthalates found in the environment originate from human activities. Phthalate esters are produced on a massive industrial scale, primarily for use as plasticizers to increase the flexibility, durability, and transparency of plastics, particularly polyvinyl chloride (PVC). panda.org Since these plasticizers are not chemically bonded to the polymer matrix, they can leach, migrate, or off-gas from plastic products over time, leading to widespread environmental contamination. wikipedia.org

Major anthropogenic sources and pathways for the release of phthalates into the environment are summarized in the table below.

| Source Category | Specific Examples | Release Pathway |

|---|---|---|

| Plastics and Polymers | Flexible PVC products (e.g., flooring, cables, toys, medical devices, food packaging) | Leaching and abrasion during use; disposal in landfills. panda.orguml.edu |

| Consumer Products | Cosmetics (perfumes, nail polish), paints, adhesives, printing inks. panda.org | Volatilization during use; washing off into wastewater. |

| Industrial and Municipal Waste | Landfill leachate, sewage sludge, wastewater treatment plant effluent. | Direct discharge to water bodies; application of sludge to agricultural land. |

| Agricultural Practices | Plastic films for mulching, irrigation tubing, use of insecticides. researchgate.net | Degradation and breakdown of plastic materials in soil. |

The widespread use of products containing phthalates has resulted in their status as ubiquitous environmental contaminants, found in air, water, soil, sediment, and biota across the globe. wikipedia.org

Biochemical and Molecular Interaction Studies

Ligand-Receptor Interaction Mechanisms (e.g., Peroxisome Proliferator-Activated Receptors)

Phthalates are known to interact with various nuclear receptors, acting as ligands that can modulate gene expression. A primary target for many phthalates is the Peroxisome Proliferator-Activated Receptor (PPAR) family, particularly PPARα and PPARγ. This interaction can lead to both activation and repression of target genes, influencing lipid metabolism, inflammation, and cellular differentiation.

Some phthalates and their metabolites can bind to estrogen receptors (ERα and ERβ) and the human estrogen-related receptor γ (hERRγ), exhibiting xenoestrogenic activity. researchgate.net For instance, in silico studies have shown that monophenyl phthalate (B1215562) has a notable binding affinity for hERβ. researchgate.net The binding of phthalates to these receptors can disrupt normal endocrine signaling pathways.

Additionally, certain phthalates can activate the constitutive androstane (B1237026) receptor (CAR) and the pregnane (B1235032) X receptor (PXR), which are crucial in the metabolism and detoxification of foreign substances. nih.gov The activation of these receptors by phthalates suggests a complex and potentially redundant biological response to xenobiotic exposure. nih.gov

Protein Binding and Conformational Alteration Studies

The interaction of phthalates with proteins can lead to conformational changes that may alter protein function. For example, phthalate plasticizers have been shown to interact with human serum albumin (HSA), a key transport protein in the blood. nih.gov Spectroscopic and molecular modeling techniques have indicated that these interactions are often driven by hydrophobic forces and can alter the secondary structure of the protein. nih.gov

Phthalic acid, a common metabolite of phthalates, has been used to create chemical probes to study protein-protein interactions. nih.gov These studies have identified that phthalic acid probes can bind to various proteins, including those involved in ATP generation, suggesting that phthalates may interfere with cellular energy metabolism. nih.gov

Enzyme Activity Modulation Research

Phthalates and their metabolites can modulate the activity of various enzymes. For example, monoester derivatives of phthalates have been shown to inhibit human sulfotransferases (SULTs), which are phase II metabolic enzymes responsible for the detoxification of a wide range of compounds. nih.gov The inhibition of these enzymes could potentially reduce the body's ability to eliminate both endogenous and exogenous substances. nih.gov

Furthermore, phthalates can interfere with the enzymes involved in steroidogenesis, the process of hormone production. frontiersin.org Studies on various phthalates have demonstrated effects on key enzymes in this pathway, leading to altered hormone levels. frontiersin.orgnih.gov

Cellular Oxidative Stress Induction Mechanisms

A common mechanism of toxicity for many phthalates is the induction of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. mdpi.comnih.govmdpi.com Phthalate exposure has been linked to increased levels of ROS and markers of oxidative damage, such as lipid peroxidation. mdpi.comresearchgate.net

The generation of ROS by phthalates can lead to damage of cellular components, including lipids, proteins, and DNA. mdpi.com This oxidative damage is thought to be a key factor in the adverse health effects associated with phthalate exposure, including inflammation and cellular degeneration. mdpi.comnih.gov

Investigation of DNA Damage Pathways

Phthalate exposure has been associated with DNA damage. researchgate.netfrontiersin.orgnih.gov The induction of oxidative stress by phthalates is a primary mechanism leading to DNA damage, as ROS can directly interact with and modify DNA. sciencedaily.combiocompare.com

Studies on specific phthalates, such as benzyl (B1604629) butyl phthalate (BBP), have shown that exposure can cause DNA strand breaks. sciencedaily.combiocompare.com This damage can lead to chromosomal abnormalities and may interfere with cell division. sciencedaily.com Research has also indicated that some phthalates can induce double-strand DNA breaks in human neurons. researchgate.net

Interference with Hormonal Signaling Pathways (research on mechanisms)

Phthalates are well-known endocrine-disrupting chemicals (EDCs) that can interfere with hormonal signaling at multiple levels. nih.govnih.govnih.govscitechdaily.com They can mimic or antagonize the action of natural hormones, such as estrogens and androgens, by binding to their receptors. nih.govnih.gov